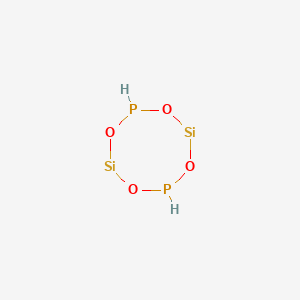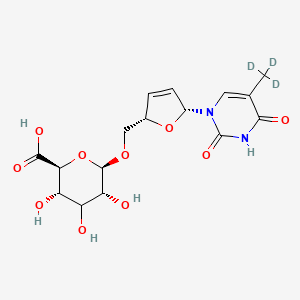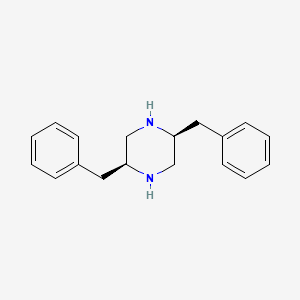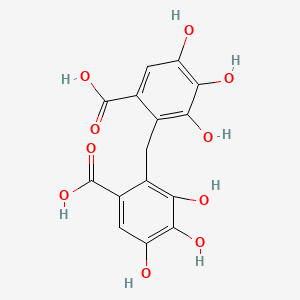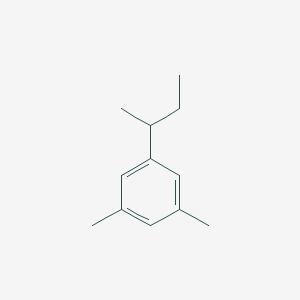
Benzene, 1,3-dimethyl-5-(1-methylpropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-dimethyl-5-(1-methylpropyl) is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-5-sec-butylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one 1-methylpropyl group.
Méthodes De Préparation
The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Benzene, 1,3-dimethyl-5-(1-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). These reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), resulting in the formation of nitro derivatives. Halogenation can be performed using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzene, 1,3-dimethyl-5-(1-methylpropyl) has various scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar aromatic compounds.
Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzene, 1,3-dimethyl-5-(1-methylpropyl) depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of electron-donating methyl groups enhances the reactivity of the benzene ring towards electrophiles.
In oxidation reactions, the compound’s alkyl side chains are susceptible to attack by oxidizing agents, leading to the formation of oxidized products such as carboxylic acids or ketones.
Comparaison Avec Des Composés Similaires
Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be compared with other similar compounds such as:
1,3-Dimethylbenzene (m-xylene): This compound lacks the 1-methylpropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1,3-Dimethyl-5-ethylbenzene: Similar in structure but with an ethyl group instead of a 1-methylpropyl group. This difference affects the compound’s physical properties and reactivity.
1,3-Dimethyl-5-isopropylbenzene: The isopropyl group provides different steric and electronic effects compared to the 1-methylpropyl group, influencing the compound’s behavior in chemical reactions.
The uniqueness of Benzene, 1,3-dimethyl-5-(1-methylpropyl) lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
939-37-7 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-butan-2-yl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
Clé InChI |
JRIIFSPDAWMGAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


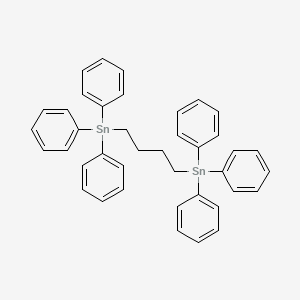
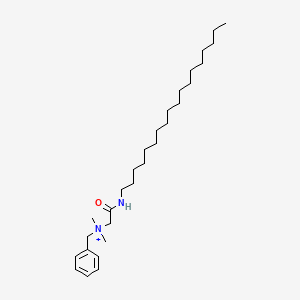
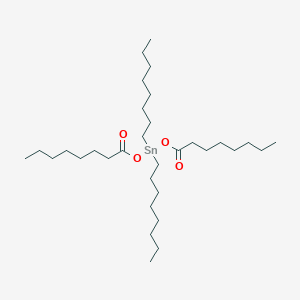
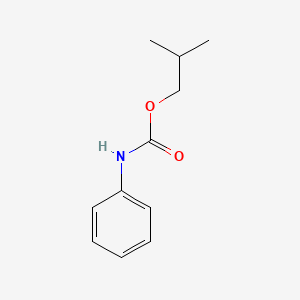
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
